N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine moiety, a piperazine ring, and a pyridazine ring. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides to form thieno[3,2-d]pyrimidine derivatives The final step involves the formation of the pyridazine ring, which can be achieved through various cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.
Piperazine derivatives: Compounds containing the piperazine ring are known for their diverse pharmacological properties.
Pyridazine derivatives: These compounds are often explored for their potential as therapeutic agents.
Uniqueness
N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine is unique due to the combination of its three heterocyclic rings, which imparts a distinct set of chemical and biological properties. This unique structure allows for a wide range of applications and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C16H19N7S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N,N-dimethyl-6-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)pyridazin-3-amine |
InChI |
InChI=1S/C16H19N7S/c1-21(2)13-3-4-14(20-19-13)22-6-8-23(9-7-22)16-15-12(5-10-24-15)17-11-18-16/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
RPRGHIRLHXRHPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.